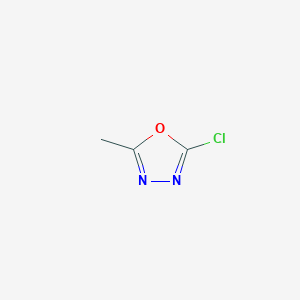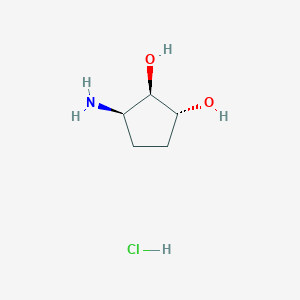
3-Chloro-5-(methylthio)pyridine
Descripción general
Descripción
3-Chloro-5-(methylthio)pyridine is a chemical compound with the molecular formula C6H6ClNS . It is a derivative of pyridine, which is an aromatic heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring .
Synthesis Analysis
The synthesis of 3-Chloro-5-(methylthio)pyridine and its derivatives involves various methods. One approach involves the catalytic protodeboronation of pinacol boronic esters, which is a radical approach . Another method involves the use of a new type of β-cyclodextrin-bonded chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) .Molecular Structure Analysis
The molecular structure of 3-Chloro-5-(methylthio)pyridine consists of a pyridine ring with a chlorine atom attached at the 3rd position and a methylthio group attached at the 5th position .Chemical Reactions Analysis
3-Chloro-5-(methylthio)pyridine can undergo various chemical reactions. For instance, it can participate in the synthesis of fused pyrimidines, which are privileged kinase scaffolds . It can also undergo C-3/5 methylation of pyridines using temporary dearomatisation .Physical And Chemical Properties Analysis
3-Chloro-5-(methylthio)pyridine has a molecular weight of 159.64 . It is available in both solid and liquid physical forms .Aplicaciones Científicas De Investigación
C6H6ClNS\text{C}_6\text{H}_6\text{ClNS}C6H6ClNS
and molecular weight 159.64 g/mol, has garnered interest in various fields. Here are six distinct areas where it finds application:- Role of 3-Chloro-5-(methylthio)pyridine : This compound serves as an organoboron reagent in SM coupling reactions. Its mild reaction conditions and functional group tolerance make it valuable .
Suzuki–Miyaura Coupling
Custom Synthesis and Bulk Manufacturing
Mecanismo De Acción
Target of Action
It is known that pyridine derivatives are often used in the synthesis of various pharmaceuticals and agrochemicals .
Mode of Action
Pyridine derivatives are often involved in transition metal catalyzed carbon–carbon bond forming reactions, such as the suzuki–miyaura (sm) cross-coupling . In this process, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It is known that pyridine derivatives can be involved in a variety of transformations, including oxidations, aminations, halogenations, and c–c-bond-formations such as alkenylations, alkynylations, and arylations .
Result of Action
The compound’s involvement in carbon–carbon bond forming reactions suggests it may play a role in the synthesis of complex organic molecules .
Action Environment
The action, efficacy, and stability of 3-Chloro-5-(methylthio)pyridine can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction, in which pyridine derivatives can participate, is known for its mild and functional group tolerant reaction conditions .
Safety and Hazards
Propiedades
IUPAC Name |
3-chloro-5-methylsulfanylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNS/c1-9-6-2-5(7)3-8-4-6/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQCXIMRYMHCCCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=CN=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[(5-nitropyridin-2-yl)amino]acetic Acid](/img/structure/B3176210.png)








![Pyridine, 3-chloro-2-[(1-methylethyl)thio]-](/img/structure/B3176264.png)
